Gelsemine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

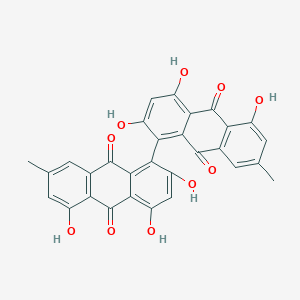

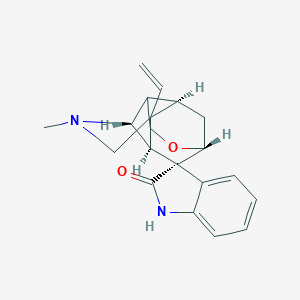

Gelsemine is an indole alkaloid isolated from the flowering plants of the genus Gelsemium, particularly Gelsemium sempervirens and Gelsemium elegans . This compound is highly toxic and acts as a paralytic, with exposure potentially leading to death . Despite its toxicity, this compound has shown potential in pharmacological research for its biological activities, including its role as an agonist of the mammalian glycine receptor .

科学研究应用

Gelsemine有几种科学研究应用,包括:

作用机制

Gelsemine主要通过作为哺乳动物甘氨酸受体的激动剂来发挥作用 . 这种相互作用会导致神经元在氯离子流入后产生抑制性突触后电位,导致肌肉松弛,在高剂量下会导致麻痹 . This compound还与GABA A受体相互作用,进一步增强其对神经元兴奋性的抑制作用 .

类似化合物:

Koumine: 另一种来自夹竹桃科植物的吲哚生物碱,Koumine也与甘氨酸受体相互作用,具有类似的药理作用.

Gelsevirine: 这种化合物与this compound具有结构相似性,并表现出相似的生物活性.

Humantenmine: 尽管在结构上相关,但Humantenmine在甘氨酸受体上没有显示出显着的活性.

This compound的独特性: This compound独特的结构,其六环笼和多个手性中心,使其有别于其他类似化合物 . 它作为甘氨酸受体激动剂的强效活性及其潜在的治疗应用使其成为药理学研究中备受关注的化合物 .

生化分析

Biochemical Properties

Gelsemine has generally potent activity as an agonist of the mammalian glycine receptor . The activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, and systemically, to muscle relaxation of varying intensity and deleterious effect . Inhibition of xanthine oxidase and lipid peroxidation activities were noted, along with "increased production and/or activity of anti-oxidants, both enzymatic and non-enzymatic" .

Cellular Effects

This compound has been shown to penetrate the brain, and could produce neurological activities, such as anxiolytic and neuralgia-alleviating effects . It significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . This compound substantially prevented Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that this compound might reduce AD-related gliosis .

Molecular Mechanism

This compound’s mechanism of action involves the regulation of production of endogenous neurosteroids through glycinergic receptors . It also participates in phosphorylation reactions and nitric oxide synthesis processes . It is involved in several signaling pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway .

Temporal Effects in Laboratory Settings

This compound has been found to produce strong analgesic effects under chronic pain conditions, without developing tolerance . This suggests that this compound’s effects are stable over time, making it a potential candidate for long-term use in analgesia for cancer patients .

Dosage Effects in Animal Models

In animal models, this compound at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer . High-dose usage is prone to poisoning, aggravating the patient’s conditions .

Metabolic Pathways

The metabolic pathways of this compound involve demethylation and glycine conjugation . It also interacts with enzymes involved in these pathways .

Transport and Distribution

This compound is widely distributed in tissues and can cross the blood-brain barrier . It is mainly accumulated in the pith region and gradually decreases from pith to epidermis .

Subcellular Localization

Subcellular localization experiments demonstrated that GeRAV1, a transcription factor from Gelsemium elegans, is a nucleoprotein

准备方法

合成路线和反应条件: 由于其复杂的结构,Gelsemine的全合成一直是许多化学家的关注对象。已开发出几种合成策略,包括:

阴离子Aza-Cope重排: 这种方法涉及阴离子中间体的重排以形成所需的产物.

烯醇-氧鎓环化: 这种方法利用环化反应构建this compound骨架.

不对称Diels-Alder反应: 这种方法采用不对称Diels-Alder反应来实现所需的立体化学.

工业生产方法: 由于其毒性和复杂的结构,this compound的工业生产并不常见。 大多数用于研究的this compound是从天然来源提取的,特别是从Gelsemium elegans中提取的 .

化学反应分析

反应类型: Gelsemine经历各种化学反应,包括:

氧化: this compound可以被氧化形成各种氧化产物。

还原: 还原反应可用于修饰this compound中的官能团。

取代: 取代反应可以将不同的官能团引入this compound分子中。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂和硼氢化钠等还原剂。

取代: 取代反应可能涉及卤素或烷基化试剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成this compound的各种氧化衍生物 .

相似化合物的比较

Gelsevirine: This compound shares structural similarities with gelsemine and exhibits similar biological activities.

Humantenmine: Although structurally related, humantenmine does not display significant activity on glycine receptors.

Uniqueness of this compound: this compound’s unique structure, with its hexacyclic cage and multiple chiral centers, sets it apart from other similar compounds . Its potent activity as a glycine receptor agonist and its potential therapeutic applications make it a compound of significant interest in pharmacological research .

属性

Key on ui mechanism of action |

GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. |

|---|---|

CAS 编号 |

509-15-9 |

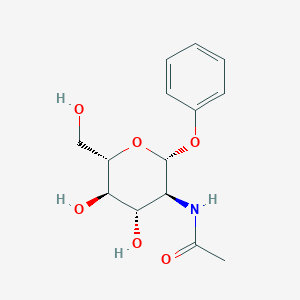

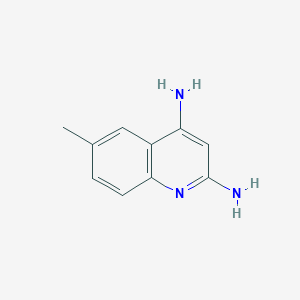

分子式 |

C20H22N2O2 |

分子量 |

322.4 g/mol |

IUPAC 名称 |

(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1 |

InChI 键 |

NFYYATWFXNPTRM-KJWRJJNGSA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

手性 SMILES |

CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

规范 SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

外观 |

Powder |

颜色/形态 |

CRYSTALS FROM ACETONE |

熔点 |

178 °C |

Key on ui other cas no. |

509-15-9 |

Pictograms |

Acute Toxic |

溶解度 |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS |

同义词 |

(+)-Gelsemine; NSC 21729; [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one; (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。